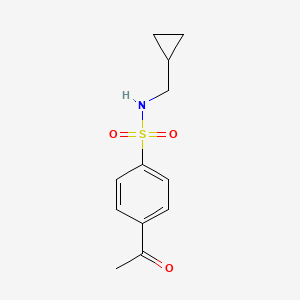
4-acetyl-N-(cyclopropylmethyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-acetyl-N-(cyclopropylmethyl)benzenesulfonamide is an organic compound with the molecular formula C12H15NO3S It is a derivative of benzenesulfonamide, characterized by the presence of an acetyl group at the para position and a cyclopropylmethyl group attached to the nitrogen atom of the sulfonamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetyl-N-(cyclopropylmethyl)benzenesulfonamide typically involves the following steps:
Starting Materials: Benzenesulfonamide and cyclopropylmethylamine.
Acetylation: The benzenesulfonamide is first acetylated using acetic anhydride in the presence of a catalyst such as pyridine to introduce the acetyl group at the para position.
Amidation: The acetylated benzenesulfonamide is then reacted with cyclopropylmethylamine under appropriate conditions (e.g., heating) to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would typically include:
Bulk Synthesis: Using large quantities of starting materials and reagents.
Optimization: Optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity.
Purification: Employing techniques such as crystallization, filtration, and drying to obtain the final product in a pure form.
化学反応の分析
Types of Reactions
4-acetyl-N-(cyclopropylmethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The sulfonamide group can be reduced to form amines or other reduced derivatives.
Substitution: The acetyl and cyclopropylmethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Derivatives with different functional groups replacing the acetyl or cyclopropylmethyl groups.
科学的研究の応用
4-acetyl-N-(cyclopropylmethyl)benzenesulfonamide has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of other organic compounds and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Used in the production of dyes, pigments, and coatings, as well as in the development of new materials.
作用機序
The mechanism of action of 4-acetyl-N-(cyclopropylmethyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. For example:
Enzyme Inhibition: It may inhibit certain enzymes, such as carbonic anhydrase, by binding to the active site and preventing substrate access.
Cellular Pathways: It may affect cellular pathways involved in cell proliferation, apoptosis, and metabolism, leading to its potential anticancer and antimicrobial effects.
類似化合物との比較
4-acetyl-N-(cyclopropylmethyl)benzenesulfonamide can be compared with other similar compounds, such as:
4-acetylbenzenesulfonamide: Lacks the cyclopropylmethyl group, which may affect its biological activity and chemical reactivity.
N-(cyclopropylmethyl)benzenesulfonamide: Lacks the acetyl group, which may influence its solubility and interaction with molecular targets.
The uniqueness of this compound lies in its combined structural features, which contribute to its distinct chemical and biological properties.
特性
分子式 |
C12H15NO3S |
|---|---|
分子量 |
253.32 g/mol |
IUPAC名 |
4-acetyl-N-(cyclopropylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C12H15NO3S/c1-9(14)11-4-6-12(7-5-11)17(15,16)13-8-10-2-3-10/h4-7,10,13H,2-3,8H2,1H3 |
InChIキー |
HIJBBNDYRNGOAZ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



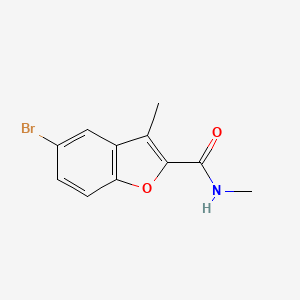

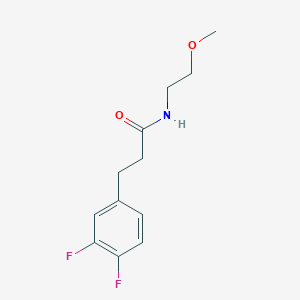


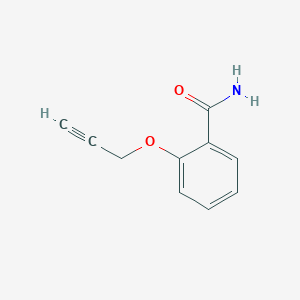
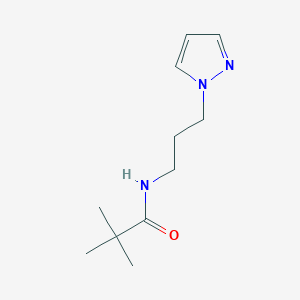
![4-[(4'-Chloro-2'-fluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14892604.png)

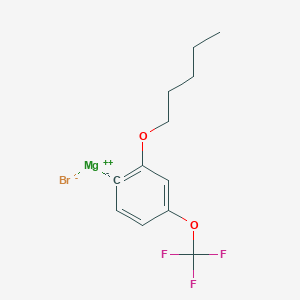

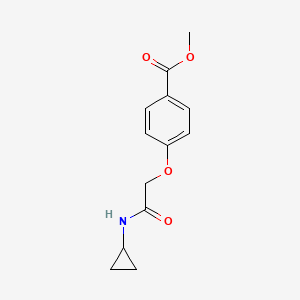
![methyl (1R,3S)-1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B14892628.png)
